molecular formula C16H13F3N4O2 B2519775 4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380084-66-0

4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one

Cat. No.: B2519775
CAS No.: 2380084-66-0
M. Wt: 350.301
InChI Key: XHWBDPFMMGRHPV-UHFFFAOYSA-N
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Description

4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with pyridine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazine Core: Starting with a piperazine derivative, the core structure is often synthesized through nucleophilic substitution reactions.

    Introduction of Pyridine Groups: The pyridine moieties are introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine boronic acids or halides.

    Addition of Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halides, organolithium compounds, and Grignard reagents are used under various conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, 4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

Medically, this compound is investigated for its potential use in treating various diseases. Its interactions with enzymes and receptors are of particular interest in the development of new drugs.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridine-2-carbonyl)piperazine: Lacks the trifluoromethyl group, resulting in different reactivity and biological activity.

    1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: Lacks the pyridine-2-carbonyl group, affecting its chemical properties and applications.

Uniqueness

The presence of both the pyridine-2-carbonyl and trifluoromethyl groups in 4-(Pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one provides a unique combination of electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of molecules with specific biological activities.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-(pyridine-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4O2/c17-16(18,19)13-9-11(4-6-21-13)23-8-7-22(10-14(23)24)15(25)12-3-1-2-5-20-12/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWBDPFMMGRHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC=CC=N2)C3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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